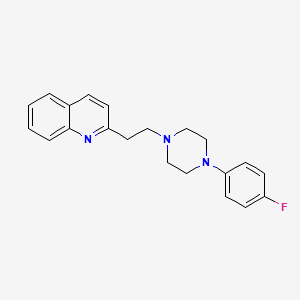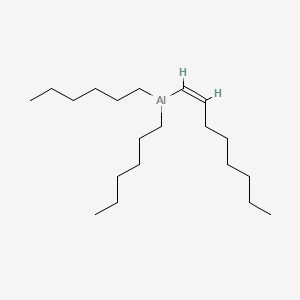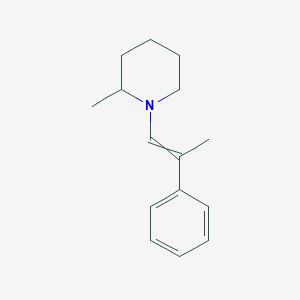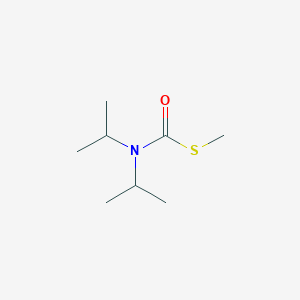
Butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is a complex polymeric compound. It is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with butyl 2-propenoate and ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate involves the polymerization of its monomeric components. The process typically includes:
Monomer Preparation: The individual monomers, 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, butyl 2-propenoate, and ethenyl acetate, are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the polymer chain.
Substitution: The ester and amine groups in the polymer can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular membranes and proteins, facilitating its use in drug delivery and biomedical applications.
Pathways Involved: The polymer’s functional groups enable it to participate in various biochemical pathways, enhancing its efficacy in medical and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: A simpler ester with similar polymerization properties.
Amino methacrylate copolymer: A related copolymer with different monomeric components.
Methyl methacrylate butyl acrylate styrene polymer: Another polymer with similar applications but different structural properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, chemical resistance, and biocompatibility .
Properties
CAS No. |
58048-85-4 |
|---|---|
Molecular Formula |
C19H33NO6 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H15NO2.C7H12O2.C4H6O2/c1-7(2)8(10)11-6-5-9(3)4;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h1,5-6H2,2-4H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
InChI Key |
SHLBTJZGMMIWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.CC(=O)OC=C |
Related CAS |
58048-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)





-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)

